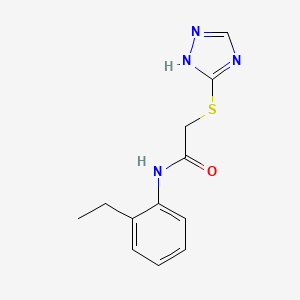

![molecular formula C13H10BrN5 B5565274 N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)

N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” is a compound that belongs to the 1,2,4-triazole class . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis involves multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis

The molecular structure of “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” was confirmed by various spectroscopic techniques . The IR spectrum showed characteristic peaks for C–H stretch (aromatic), C-H (aliphatic), C = O (ketone), C = N, C–N stretch (aromatic), and Ar-Br . The 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been studied . The reactions involve the use of substituted anilines and other reagents, leading to the formation of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine” have been analyzed . The compound has a molecular weight of 172.1866 . The IR, 1H-NMR, and 13C-NMR spectra provide information about its chemical structure .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : Compounds similar to N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine have been synthesized using techniques like the Ullmann coupling reaction. These compounds have been characterized by NMR, IR, MS, and elemental analysis, ensuring their purity and confirming their molecular structure (Veettil & Haridas, 2009); (Veettil & Haridas, 2010).

Optical and Electronic Properties

- Two-Photon Absorption : Studies have shown that molecules containing 1-(4-bromobenzal)-3,5-bis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)benzene exhibit good two-photon absorption properties. This indicates potential applications in optical materials and photopolymerization (Yan et al., 2007).

Catalysis and Chemical Reactions

- Catalytic Applications : Compounds with similar structures have been used in hydroamination reactions with activated olefins. The effectiveness of these reactions, which are crucial in synthesizing various organic compounds, indicates potential uses in catalysis (Dash et al., 2010).

Material Science and Polymer Chemistry

- Luminescent Materials : Certain synthesized compounds have been used in creating luminescent materials for detecting nitroaromatic explosives and small organic molecules. This suggests applications in security and environmental monitoring (Xiang & Cao, 2012).

Bioactive Compound Synthesis

- Synthesis of Bioactive Compounds : Research into the synthesis of pyrazole and triazolo-pyrimidine derivatives, which are structurally related to N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine, has implications for developing new pharmaceuticals and bioactive molecules (Abunada et al., 2008).

Environmental and Energy Applications

- Solar Cell Applications : Amines similar to the compound have been used in the development of organic solar cells, indicating potential applications in renewable energy technologies (Lv et al., 2014).

Miscellaneous Applications

- Electrochemical Studies : The study of electron transfer mediated by related brominated aryl amines in electrochemical processes suggests applications in electrochemistry and analytical methods (Pletcher & Zappi, 1989).

Orientations Futures

The 1,2,4-triazole class of compounds, including “N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine”, has diverse pharmaceutical applications . Future research could focus on further exploring the therapeutic applications of these compounds, improving their synthesis methodologies, and investigating their mechanism of action .

Propriétés

IUPAC Name |

(E)-1-[1-(4-bromophenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN5/c14-11-3-5-12(6-4-11)19-7-1-2-13(19)8-17-18-9-15-16-10-18/h1-10H/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLARDNUOGWASM-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)

![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)

![4-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565201.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)

![6-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5565213.png)

![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)

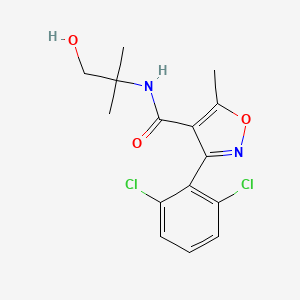

![3-(3-hydroxy-3-methylbutyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5565239.png)

![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)

![2-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5565246.png)

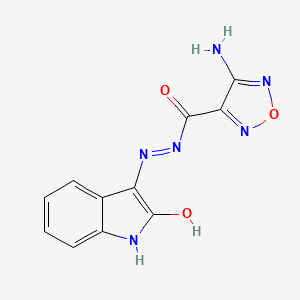

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)